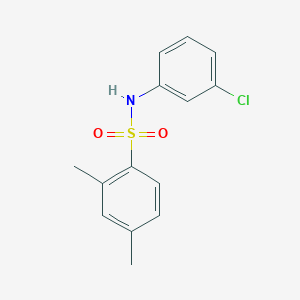![molecular formula C21H20N2O3S B281622 N,1-diethyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281622.png)
N,1-diethyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,1-diethyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide, also known as NSC745887, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been shown to have a unique mechanism of action and a range of biochemical and physiological effects that make it a promising candidate for further study.
Wirkmechanismus
N,1-diethyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide has a unique mechanism of action that involves the inhibition of tubulin polymerization. Tubulin is a protein that is involved in the formation of microtubules, which are essential for cell division and movement. By inhibiting tubulin polymerization, N,1-diethyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide disrupts the normal functioning of the cytoskeleton and leads to cell death.
Biochemical and Physiological Effects
N,1-diethyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide has a range of biochemical and physiological effects that make it a promising candidate for further study. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. Additionally, N,1-diethyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been shown to improve cognitive function and reduce neuroinflammation in models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N,1-diethyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it has a unique mechanism of action that makes it a promising candidate for further study. However, there are also some limitations to its use. N,1-diethyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide has low solubility in water, which can make it difficult to work with in certain experiments. Additionally, its cytotoxic effects can make it challenging to work with in cell culture studies.
Zukünftige Richtungen
There are several future directions for research on N,1-diethyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide. One area of interest is in the development of analogs of N,1-diethyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide with improved solubility and potency. Additionally, further studies are needed to elucidate the mechanism of action of N,1-diethyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide and to identify potential targets for its use in the treatment of cancer and neurodegenerative diseases. Finally, more research is needed to determine the safety and efficacy of N,1-diethyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide in animal models and in clinical trials.
Synthesemethoden
N,1-diethyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide can be synthesized using a multistep process that involves the reaction of various starting materials. The first step involves the reaction of 2-aminobenzoic acid with ethyl acetoacetate to form a benzoxazole intermediate. This intermediate is then reacted with phenylhydrazine to form the corresponding hydrazone. The final step involves the reaction of the hydrazone with sulfuric acid to form N,1-diethyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide.
Wissenschaftliche Forschungsanwendungen
N,1-diethyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been studied for its potential applications in scientific research, particularly in the areas of cancer and neurodegenerative diseases. It has been shown to have cytotoxic effects on a range of cancer cell lines, including breast, lung, and colon cancer. Additionally, N,1-diethyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.
Eigenschaften
Molekularformel |
C21H20N2O3S |
|---|---|
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
N,1-diethyl-2-oxo-N-phenylbenzo[cd]indole-6-sulfonamide |
InChI |
InChI=1S/C21H20N2O3S/c1-3-22-18-13-14-19(16-11-8-12-17(20(16)18)21(22)24)27(25,26)23(4-2)15-9-6-5-7-10-15/h5-14H,3-4H2,1-2H3 |
InChI-Schlüssel |
LKYVOERUVSUMMV-UHFFFAOYSA-N |
SMILES |
CCN1C2=C3C(=C(C=C2)S(=O)(=O)N(CC)C4=CC=CC=C4)C=CC=C3C1=O |
Kanonische SMILES |
CCN1C2=C3C(=C(C=C2)S(=O)(=O)N(CC)C4=CC=CC=C4)C=CC=C3C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281540.png)
![N-[(4-ethylphenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281541.png)
![N-(mesitylsulfonyl)-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B281543.png)
![N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281548.png)
![N-[(4-bromophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B281549.png)

![4-methyl-N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281553.png)
![4-ethyl-N-(8-methyl-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B281554.png)
![N-(4-hydroxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B281556.png)
![4-fluoro-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B281566.png)
![4-methyl-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281568.png)
![N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281569.png)
![N-{14,14-dimethyl-12-oxo-17-oxatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1,3,5,7,9,11(16)-hexaen-8-yl}-4-ethoxybenzene-1-sulfonamide](/img/structure/B281570.png)
![Methyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281575.png)